Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20354701
InChI: InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3
SMILES:
Molecular Formula: C18H17BrCl2O4
Molecular Weight: 448.1 g/mol

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

CAS No.:

Cat. No.: VC20354701

Molecular Formula: C18H17BrCl2O4

Molecular Weight: 448.1 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate -

Specification

Molecular Formula C18H17BrCl2O4
Molecular Weight 448.1 g/mol
IUPAC Name ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate
Standard InChI InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3
Standard InChI Key ZBUXGROYYORHBI-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, defines its substituents:

  • Bromine at position 3 of the benzoate core.

  • Ethoxy group (-OCH₂CH₃) at position 5.

  • 2,4-Dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂-2,4) at position 4.

  • Ethyl ester (-COOCH₂CH₃) at position 1.

The molecular formula is C₁₉H₁₈BrCl₂O₄, yielding a molecular weight of 486.61 g/mol. The SMILES notation is CCOC(=O)C1=CC(=C(C(=C1)Br)OCC2=C(C=CC=C2Cl)Cl)OCC, reflecting the spatial arrangement of substituents .

Physicochemical Properties

While experimental data for this specific compound is unavailable, properties can be extrapolated from structural analogs:

PropertyEstimated ValueBasis for Estimation
Melting Point85–95°CSimilar brominated benzoates
Boiling Point420–440°C (decomposes)High molecular weight esters
LogP4.2–4.8Bromine/chlorine hydrophobicity
SolubilityInsoluble in water; soluble in DMSO, DMFPolar aprotic solvents

The presence of multiple halogen atoms increases molecular polarity and van der Waals interactions, likely rendering the compound crystalline and stable under ambient conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Benzoic acid core: 3-Bromo-4-hydroxy-5-ethoxybenzoic acid.

  • Dichlorobenzyl electrophile: 2,4-Dichlorobenzyl chloride.

  • Ethyl ester group: Introduced via esterification.

Stepwise Synthesis

  • Core Preparation:

    • Bromination: 4-Hydroxy-5-ethoxybenzoic acid undergoes electrophilic bromination using Br₂/FeBr₃ to introduce bromine at position 3 .

    • Protection: The phenolic -OH group is protected as a methoxy group to prevent undesired reactions during subsequent steps.

  • Etherification:

    • The protected intermediate reacts with 2,4-dichlorobenzyl chloride in a Williamson ether synthesis, employing K₂CO₃ as a base in DMF at 80°C .

  • Esterification:

    • The carboxylic acid is converted to the ethyl ester using ethanol and H₂SO₄ under reflux, followed by deprotection of the methoxy group .

  • Purification:

    • Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product, confirmed via NMR and HRMS .

Challenges and Optimization

  • Regioselectivity: Competing reactions during bromination require precise temperature control (0–5°C) to favor para-substitution .

  • Steric Hindrance: The bulky dichlorobenzyl group necessitates extended reaction times (24–48 hrs) for complete etherification .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated benzoates are pivotal in drug discovery:

  • Antimicrobial Agents: Chlorine and bromine atoms enhance membrane permeability, disrupting microbial cell walls .

  • Kinase Inhibitors: The ethoxy and benzyloxy groups may act as hydrogen bond acceptors in ATP-binding pockets .

Agrochemical Development

  • Herbicides: Structural analogs interfere with plant acetolactate synthase, a target for weed control .

  • Fungicides: Dichlorobenzyl moieties exhibit antifungal activity against Botrytis cinerea .

Future Research Directions

  • Bioactivity Screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Process Optimization: Develop catalytic methods (e.g., Pd-catalyzed couplings) to improve yield.

  • Environmental Fate Studies: Assess biodegradation pathways using LC-MS/MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator